molecular formula C12H12N2O B1314274 4-(Pyridin-4-ylmethoxy)aniline CAS No. 105350-42-3

4-(Pyridin-4-ylmethoxy)aniline

Cat. No. B1314274
M. Wt: 200.24 g/mol
InChI Key: GYLBVAPFPIKDNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-chloro-4-(pyridin-2-ylmethoxy)aniline derivatives were synthesized and evaluated for antitumor activities . Another study reported the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives .

Scientific Research Applications

Structural and Vibrational Analysis

4-(Pyridin-4-ylmethoxy)aniline derivatives have been extensively studied for their structural and vibrational characteristics. A detailed computational and experimental investigation on 2-(benzylthio)-N-{pyridine-4-ylmethylidene}aniline, closely related to 4-(Pyridin-4-ylmethoxy)aniline, revealed insights into their molecular structure and vibrational spectra. Density Functional Theory (DFT) and experimental spectroscopic techniques such as NMR, IR, and Raman spectroscopy were employed. These studies are crucial for understanding the electronic and geometric configurations of such compounds, which can be pivotal in designing materials with desired physical and chemical properties (Acosta-Ramírez et al., 2013).

Spectroscopic Properties and Coordination Chemistry

Research into the spectroscopic properties of halide Zinc (II) complexes with pyridinylimine and pyridinylmethylamine derivatives, including those related to 4-(Pyridin-4-ylmethoxy)aniline, has provided valuable insights into their electronic structures and photophysical behavior. Theoretical studies using time-dependent DFT (TD-DFT) have helped in understanding the UV-Vis absorption spectra, offering potential applications in materials science and coordination chemistry (Wang et al., 2012).

Applications in Nonlinear Optics (NLO)

A study on binary adducts with phenolic coformers explored the influence of substituents like 4-(Pyridin-4-ylmethoxy)aniline on the formation of polar crystals. These materials demonstrated significant stability and transparency over a broad spectrum range, indicating their potential use in NLO applications. The research highlights the role of molecular design in developing new materials for optical technologies (Draguta et al., 2015).

Coordination Polymers and Nanostructure Synthesis

The synthesis of coordination polymers containing 4-halo-N-(pyridin-4-ylmethylene)aniline ligands, closely analogous to 4-(Pyridin-4-ylmethoxy)aniline, has been explored for their crystal packing and supramolecular features. These studies are crucial for the development of new materials with potential applications in nano-supramolecular assembly, highlighting the importance of weak intermolecular interactions in designing advanced materials (Hajiashrafi et al., 2015).

Antioxidant and Biological Activity

Research on γ-pyridinyl amine derivatives, related to 4-(Pyridin-4-ylmethoxy)aniline, demonstrated their potential as antioxidants with moderate acetylcholinesterase inhibitory properties. This dual activity suggests the possibility of designing new pyridine-based molecules for therapeutic applications, further emphasizing the chemical versatility and biomedical relevance of these compounds (Vargas Méndez & Kouznetsov, 2015).

Safety And Hazards

The safety data sheet for a similar compound, “4-(Pyridin-2-ylmethoxy)aniline”, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of anticancer drugs with high specificity and low toxicity is a research hotspot. Pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized, and the antiproliferative activity of these compounds was evaluated . This suggests that “4-(Pyridin-4-ylmethoxy)aniline” and similar compounds could be promising leads for further studies.

properties

IUPAC Name

4-(pyridin-4-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLBVAPFPIKDNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546780
Record name 4-[(Pyridin-4-yl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-4-ylmethoxy)aniline

CAS RN

105350-42-3
Record name 4-[(Pyridin-4-yl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JTP Matshwele, M Jongman, TB Demissie… - Chemistry Africa, 2023 - Springer
As bacterial resistance increases, more effective antibiotics are needed, necessitating drug discovery research. Therefore, in this paper we discuss the potential modes of action of two …
Number of citations: 3 link.springer.com
S Urgaonkar, K Nosol, AM Said… - Journal of Medicinal …, 2021 - ACS Publications
Targeted concurrent inhibition of intestinal drug efflux transporter P-glycoprotein (P-gp) and drug metabolizing enzyme cytochrome P450 3A4 (CYP3A4) is a promising approach to …
Number of citations: 18 pubs.acs.org

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